molecular formula C145H237F3N42O44S B6295660 Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate CAS No. 330456-26-3

Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate

Número de catálogo B6295660
Número CAS: 330456-26-3
Peso molecular: 3361.8 g/mol
Clave InChI: DBUDIWXEJDZZPH-WZKSCJFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate is a 31-amino acid long peptide derived from the Repeat 3 domain . It is part of the Tau proteins, which belong to the microtubule-associated protein (MAP) family and are involved in the pathogenesis of Alzheimer’s disease . The peptide has an amphipathic helical structure, which could be responsible for the formation of the neuropathological filament .


Synthesis Analysis

The this compound is synthesized and is available in lyophilized solid form . It is stored at temperatures below -15°C .


Molecular Structure Analysis

The this compound has a molecular formula of C145H237F3N42O44S . Its IUPAC name is quite complex due to the large number of atoms in the molecule . The peptide forms metastable compact structures with its upstream sequence that modulates aggregation propensity .


Chemical Reactions Analysis

The this compound is involved in the formation of neuropathological filaments . Disease-associated mutations, isomerization of a critical proline, or alternative splicing can destabilize this local structure and trigger spontaneous aggregation .


Physical And Chemical Properties Analysis

The this compound has a molecular weight of 3361.8 g/mol . It is available in lyophilized solid form and is stored at temperatures below -15°C .

Aplicaciones Científicas De Investigación

Understanding Tau Protein and Neurodegenerative Diseases

Tau protein plays a crucial role in the stability of microtubules in neurons. Its isoforms, including 3R and 4R, are significant in neurodegenerative diseases like Alzheimer's disease (AD), corticobasal degeneration (CBD), and progressive supranuclear palsy (PSP). The pathology of these diseases includes the accumulation and deposition of filamentous tau, leading to cell damage. Understanding the physiological functions and pathogenesis of tau and reducing hyperphosphorylated tau can contribute to developing diagnostic and therapeutic strategies for these tau protein-induced neurodegenerative diseases (Majidi et al., 2021).

Tau Protein in Alzheimer's Disease

Tau protein's hyperphosphorylation and abnormal elevation, along with Abeta peptide, are characteristic of Alzheimer's disease. The "amyloid hypothesis" suggests a model where the elevation of Abeta drives other disease features, including tau hyperphosphorylation. However, recent evidence points towards a "dual pathway" model, especially in late-onset Alzheimer's disease (LOAD), suggesting that Abeta and tau can be linked by separate mechanisms driven by a common upstream driver (Small & Duff, 2008).

Tau Protein and Therapeutic Approaches

The failure of various amyloid-beta-targeting treatments in clinical trials has increased interest in tau-targeting strategies for Alzheimer's disease. Current tau-targeting therapies in clinical trials are predominantly immunotherapies, showing promise in numerous preclinical studies. Given the correlation between tau pathology and cognitive impairments, targeting tau is expected to be more effective than amyloid-beta clearance once clinical symptoms are evident (Congdon & Sigurdsson, 2018).

Tau Protein and Biomarkers

Amyloid-beta peptides and tau protein serve as biomarkers in cerebrospinal and interstitial fluid following traumatic brain injury (TBI). Elevated levels of tau protein have been observed following severe TBI and may correlate with clinical outcomes. However, the clinical value of tau and amyloid-beta as biomarkers is still uncertain, and the link between early post-injury changes in these proteins and the future risk of developing Alzheimer's disease remains unclear (Tsitsopoulos & Marklund, 2013).

Isoaspartate and Tau Protein in Alzheimer's Disease

Isoaspartate (isoAsp) is linked to Alzheimer's disease. The presence of isoAsp in human serum albumin (HSA), a major carrier of amyloid-beta peptide and phosphorylated tau protein in blood, can lead to aggregates with reduced binding capacity towards these proteins. Elevated levels of isoAsp in HSA and reduced anti-isoAsp antibody levels in Alzheimer's disease blood suggest hampered clearance of amyloid-beta and phosphorylated tau, contributing to their increased concentrations in the brain and facilitating aggregation (Wang et al., 2022).

Direcciones Futuras

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate is part of the Tau proteins, which are involved in the pathogenesis of Alzheimer’s disease . Understanding the molecular basis of tau aggregation could greatly improve the diagnosis and treatment of tauopathies .

Análisis Bioquímico

Biochemical Properties

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It plays a significant role in biochemical reactions, particularly those associated with the microtubule-associated protein (MAP) family .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The this compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The this compound is localized in specific compartments or organelles within the cell. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name

(2S)-5-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C143H236N42O42S.C2HF3O2/c1-18-76(15)115(138(221)173-93(54-81-58-153-69-160-81)126(209)171-92(53-80-57-152-68-159-80)125(208)168-86(32-22-26-46-146)141(224)184-48-28-34-100(184)132(215)158-60-106(195)154-59-105(194)155-61-107(196)161-88(143(226)227)41-43-103(149)192)182-128(211)94(55-104(150)193)162-108(197)62-156-118(201)89(50-70(3)4)169-129(212)96(64-186)163-109(198)63-157-119(202)99(67-228)177-120(203)83(30-20-24-44-144)164-131(214)98(66-188)176-140(223)117(78(17)189)183-137(220)114(75(13)14)178-121(204)84(31-21-25-45-145)165-130(213)97(65-187)175-123(206)90(51-71(5)6)170-127(210)95(56-110(199)200)174-135(218)112(73(9)10)179-133(216)101-35-29-49-185(101)142(225)87(33-23-27-47-147)167-124(207)91(52-79-36-38-82(190)39-37-79)172-136(219)113(74(11)12)180-139(222)116(77(16)19-2)181-122(205)85(40-42-102(148)191)166-134(217)111(151)72(7)8;3-2(4,5)1(6)7/h36-39,57-58,68-78,83-101,111-117,186-190,228H,18-35,40-56,59-67,144-147,151H2,1-17H3,(H2,148,191)(H2,149,192)(H2,150,193)(H,152,159)(H,153,160)(H,154,195)(H,155,194)(H,156,201)(H,157,202)(H,158,215)(H,161,196)(H,162,197)(H,163,198)(H,164,214)(H,165,213)(H,166,217)(H,167,207)(H,168,208)(H,169,212)(H,170,210)(H,171,209)(H,172,219)(H,173,221)(H,174,218)(H,175,206)(H,176,223)(H,177,203)(H,178,204)(H,179,216)(H,180,222)(H,181,205)(H,182,211)(H,183,220)(H,199,200)(H,226,227);(H,6,7)/t76-,77-,78+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-,114-,115-,116-,117-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUDIWXEJDZZPH-WZKSCJFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C145H237F3N42O44S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.